(3beta,24R,24'R)-fucosterol epoxide

Description

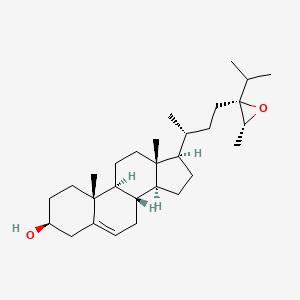

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H48O2 |

|---|---|

Molecular Weight |

428.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-4-[(2R,3R)-3-methyl-2-propan-2-yloxiran-2-yl]butan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O2/c1-18(2)29(20(4)31-29)16-11-19(3)24-9-10-25-23-8-7-21-17-22(30)12-14-27(21,5)26(23)13-15-28(24,25)6/h7,18-20,22-26,30H,8-17H2,1-6H3/t19-,20-,22+,23+,24-,25+,26+,27+,28-,29-/m1/s1 |

InChI Key |

XUBCLKHKJZCPFZ-UMKPQZCOSA-N |

SMILES |

CC1C(O1)(CCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C(C)C |

Isomeric SMILES |

C[C@@H]1[C@@](O1)(CC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)C(C)C |

Canonical SMILES |

CC1C(O1)(CCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C(C)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 3β,24r,24 R Fucosterol Epoxide

Precursor Sterols and Epoxidation Pathways

The primary precursor for the biosynthesis of (3β,24R,24'R)-fucosterol epoxide is fucosterol (B1670223). nih.govnih.gov Fucosterol, a phytosterol commonly found in algae and plants, undergoes epoxidation to form the epoxide. nih.govnih.gov This conversion is a critical step in the metabolic processes of certain organisms, particularly insects, that cannot synthesize sterols de novo and must rely on dietary plant sterols. researchgate.netnih.gov The pathway involves the transformation of sitosterol (B1666911) to fucosterol, which is then epoxidized to fucosterol epoxide. researchgate.net

The biosynthesis of fucosterol itself originates from the mevalonate (B85504) pathway, which produces the precursor squalene. mdpi.com Squalene is then epoxidized and cyclized to form cycloartenol (B190886) in photosynthetic organisms, which is further metabolized to various phytosterols (B1254722), including fucosterol. nih.govmdpi.com

Enzymatic Epoxidation Mechanisms

The conversion of fucosterol to fucosterol epoxide is an enzymatic process. While the specific enzymes in all organisms are not fully characterized, in insects, this epoxidation is presumed to be catalyzed by a cytochrome P-450 monooxygenase. researchgate.net This type of enzyme utilizes molecular oxygen and a reduced nucleotide cofactor, such as NADPH, to introduce an oxygen atom across the C24-C28 double bond of the fucosterol side chain. researchgate.net The reaction is stereospecific, leading to the formation of the (24R,28R) epoxide. avocadosource.com

Fungal peroxygenases have also been shown to catalyze the epoxidation of terminal alkenes, suggesting a potential enzymatic model for this type of reaction in other biological systems. nih.govmdpi.com These enzymes are robust and only require hydrogen peroxide as a cosubstrate. nih.govmdpi.com

Intermediacy in Dealkylation Pathways of Phytosterols

Conversion of Plant Sterols to Cholesterol in Insects

Dehydrogenation of sitosterol to fucosterol. researchgate.net

Epoxidation of fucosterol to (3β,24R,24'R)-fucosterol epoxide. researchgate.net

Cleavage of the epoxide by fucosterol epoxide lyase to yield desmosterol (B1670304) and acetaldehyde. researchgate.netqmul.ac.uk

Reduction of desmosterol by a reductase to form cholesterol. researchgate.netavocadosource.com

This metabolic route is essential for insect growth, development, and the synthesis of ecdysteroids, which are vital molting hormones. scilit.com

Proposed Dealkylation Mechanisms Involving Epoxide Intermediates

The dealkylation of the C24 ethyl group of phytosterols proceeds through the formation of the fucosterol epoxide intermediate. The key step is the fragmentation of this epoxide, catalyzed by the enzyme fucosterol epoxide lyase. qmul.ac.uknih.gov This enzyme facilitates the cleavage of the C24-C28 bond, resulting in the formation of desmosterol and acetaldehyde. qmul.ac.uk The proposed mechanism involves the migration of a hydrogen atom from C-25 to C-24. avocadosource.com This unique fragmentation reaction is a hallmark of phytosterol dealkylation in insects. psu.edu

Diastereomeric Considerations in Biosynthesis

The biosynthesis and subsequent metabolism of fucosterol epoxide are highly stereospecific. The enzymatic epoxidation of fucosterol stereospecifically produces the (24R,28R)-epoxide. avocadosource.com The subsequent enzyme in the pathway, fucosterol epoxide lyase, exhibits a strong preference for this specific diastereomer.

Studies using homogenates of the midgut tissue from the larval tobacco hornworm (Manduca sexta) have shown that the (24R,28R) diastereomer of fucosterol epoxide is metabolized at a rate at least 100 times faster than the (24S,28S) isomer. researchgate.netnih.gov Similarly, research on the silkworm (Bombyx mori) has demonstrated that the fucosterol epoxide lyase can convert (24R,28S)-epoxide (isofucosterol epoxide) into desmosterol, in addition to the (24R,28R)-epoxide. psu.edursc.org However, the (24S,28S)- and (24S,28R)-epoxide isomers show negligible conversion. psu.edu This high degree of stereoselectivity underscores the precise molecular recognition capabilities of the enzymes involved in this metabolic pathway.

The stereochemical fate of the methyl groups during the conversion of fucosterol epoxide to desmosterol has also been investigated. The conversion is stereospecific, with the pro-R and pro-S methyl groups of the epoxide being stereospecifically converted to the (E)- and (Z)-methyl groups of desmosterol, respectively. rsc.org

Chemical Synthesis and Derivatization of 3β,24r,24 R Fucosterol Epoxide

Strategies for Epoxide Ring Formation

Epoxidation of Olefins with Peroxy Acids

The direct epoxidation of an alkene using a peroxy acid is a widely utilized and efficient method for forming epoxide rings. libretexts.org This reaction, often called the Prilezhaev reaction, involves the interaction of the nucleophilic π-bond of the alkene with an electrophilic oxygen atom from the peroxy acid. organicchemistrytutor.comyoutube.com The mechanism is a concerted process, meaning all bonds are broken and formed in a single step, which helps to preserve the stereochemistry of the starting alkene in the final epoxide product. libretexts.org

Commonly used peroxy acids for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), which is favored for its stability and effectiveness. libretexts.orgorganicchemistrytutor.com The reaction rate is influenced by the nature of the alkene; electron-rich double bonds, like the one in the fucosterol (B1670223) side chain, react more rapidly. mdma.chresearchgate.net The process is typically conducted in a non-aqueous solvent to prevent the newly formed epoxide ring from being hydrolyzed into a diol. libretexts.org

Reaction Scheme: Fucosterol + Peroxy Acid (e.g., m-CPBA) → (3β,24R,24'R)-fucosterol epoxide + Carboxylic Acid

Formation from Halohydrins

An alternative, two-step strategy for epoxide formation proceeds through a halohydrin intermediate. byjus.com This method involves first reacting the alkene (fucosterol) with a halogen, such as bromine (Br₂) or chlorine (Cl₂), in the presence of water. ucalgary.ca This reaction forms a halohydrin, a molecule containing a halogen and a hydroxyl group on adjacent carbon atoms. byjus.com

The subsequent step is an intramolecular Sₙ2 reaction. masterorganicchemistry.com Treatment of the halohydrin with a base (e.g., sodium hydroxide, NaOH) deprotonates the hydroxyl group, creating a nucleophilic alkoxide. ucalgary.ca This alkoxide then attacks the adjacent carbon atom bearing the halogen, displacing the halide ion and closing the three-membered epoxide ring. organicchemistrytutor.comucalgary.ca The stereochemistry of this reaction is critical, as the Sₙ2 mechanism requires a backside attack, which dictates the final orientation of the epoxide ring. masterorganicchemistry.com

Stereoselective Synthesis Approaches

Achieving the specific (3β,24R,24'R) stereochemistry of the target molecule is a significant synthetic challenge. The fucosterol precursor already possesses defined stereocenters in its sterol core and part of its side chain. The epoxidation of the C24(28) double bond introduces a new stereocenter at C24', and the configuration of the epoxide ring is critical.

The direct epoxidation of fucosterol can lead to a mixture of diastereomers, namely the (24R,28R) and (24S,28S) isomers. researchgate.net Consequently, a key aspect of the synthesis is the separation of these isomers to isolate the desired (24R,28R) product, which corresponds to (3β,24R,24'R)-fucosterol epoxide. High-performance liquid chromatography (HPLC) is an effective technique for this separation, often performed on derivatized forms of the epoxides, such as their benzoate esters, to improve resolution. researchgate.net

Synthesis of Labeled (3β,24R,24'R)-Fucosterol Epoxide and Analogues for Mechanistic Probes

To investigate the biological roles of (3β,24R,24'R)-fucosterol epoxide, particularly its function as a substrate for enzymes like fucosterol epoxide lyase in insects, isotopically labeled versions of the molecule are synthesized. researchgate.net These labeled compounds act as mechanistic probes, allowing researchers to trace the metabolic fate of the molecule.

Syntheses of fucosterol epoxide labeled with tritium (³H) and carbon-14 (¹⁴C) have been developed. For instance, tritium can be introduced at the C-29 methyl group, yielding [29-³H]fucosterol epoxide. researchgate.net A separate synthesis can incorporate carbon-14 at the C-24 position to create [24-¹⁴C]fucosterol epoxide. researchgate.net These labeled substrates are instrumental in developing assays to measure enzyme activity, such as the fucosterol epoxide lyase partition assay, which monitors the conversion of the epoxide to desmosterol (B1670304). researchgate.net

| Labeled Analogue | Isotope | Position of Label | Primary Application | Reference |

|---|---|---|---|---|

| [29-³H]Fucosterol Epoxide | Tritium (³H) | C-29 Methyl Group | Substrate for fucosterol epoxide lyase partition assay | researchgate.net |

| [24-¹⁴C]Fucosterol Epoxide | Carbon-14 (¹⁴C) | C-24 | Control substrate to evaluate non-dealkylative transfer in enzyme assays | researchgate.net |

Rational Design of (3β,24R,24'R)-Fucosterol Epoxide Derivatives and Analogues for Structure-Activity Relationship Studies

Recent research has identified (3β,24R,24'R)-fucosterol epoxide as a compound with significant potential as a therapeutic agent. Computational studies using molecular docking have predicted that it can act as an inhibitor of the Akt signaling pathway, which is crucial in cancer cell proliferation. researchgate.netajchem-a.comajchem-a.com It has also been identified as a potent activator of Liver X Receptors (LXRα/β), which are involved in cholesterol metabolism. uhasselt.be

These findings provide a strong basis for the rational design of derivatives and analogues to conduct structure-activity relationship (SAR) studies. The goal of such studies is to systematically modify the structure of the parent compound to enhance its biological activity, selectivity, and pharmacokinetic properties. Molecular docking results, which show high binding affinity to target proteins, serve as a starting point for identifying which parts of the molecule are most critical for its activity. ajchem-a.com

SAR studies would involve the synthesis of a library of related compounds with targeted modifications. For (3β,24R,24'R)-fucosterol epoxide, these could include altering the sterol nucleus or modifying the side chain containing the epoxide. By comparing the biological activities of these new analogues, researchers can determine the key structural features required for potent and selective inhibition or activation of the target protein.

| Region of Modification | Potential Structural Change | Rationale for Modification | Reference for Biological Target |

|---|---|---|---|

| Sterol A-Ring | Modification of the 3β-hydroxyl group (e.g., esterification, etherification) | Investigate the role of the hydroxyl group in hydrogen bonding with the target protein. | ajchem-a.com |

| Sterol B-Ring | Alteration of the Δ⁵ double bond (e.g., reduction, isomerization) | Determine the importance of the ring's planarity and electronic properties for activity. | ajchem-a.com |

| Side Chain | Replacement of the epoxide with other functional groups (e.g., diol, ether, aziridine) | Probe the necessity of the epoxide ring for binding and reactivity. | uhasselt.be |

| Side Chain | Variation of alkyl substituents near the epoxide (e.g., modifying the isopropyl group) | Optimize hydrophobic interactions within the protein's binding pocket. | ajchem-a.com |

Molecular and Cellular Biological Activities of 3β,24r,24 R Fucosterol Epoxide

Modulation of Intracellular Signaling Pathways (Non-Human or in vitro Cell Models)

The interactions of (3β,24R,24'R)-fucosterol epoxide with key cellular signaling pathways are an emerging area of research. Computational models and preliminary experimental data suggest potential modulatory effects on metabolic and stress-related pathways.

Direct experimental studies on the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by (3β,24R,24'R)-fucosterol epoxide are not extensively documented in the current scientific literature. However, its potential influence on the insulin (B600854) signaling pathway has been explored through computational modeling targeting downstream components.

A molecular docking study investigating the bioactive compounds from sea cucumber (Holothuria scabra) extract identified (3β,24R,24'R)-fucosterol epoxide as a promising inhibitor of the protein kinase B (AKT), a critical node in the insulin signaling cascade. researchgate.net The simulation predicted a strong interaction between the compound and the AKT enzyme, suggesting a potential mechanism for modulating insulin-mediated cellular responses. researchgate.net Experimental validation in a rat model treated with the extract showed a significant reduction in serum levels of both AKT and malondialdehyde, a marker of oxidative stress. researchgate.net

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| (3β,24R,24'R)-Fucosterol Epoxide | AKT | -10.58 | researchgate.net |

| Sorafenib (Control) | AKT | -11.04 | researchgate.net |

The direct inhibitory activity of (3β,24R,24'R)-fucosterol epoxide on the α-glucosidase enzyme has not been confirmed through direct in vitro enzymatic assays. However, the compound has been identified as a component of plant extracts that have been analyzed for their potential bioactivities.

In a study characterizing the phytocomponents of Mindi leaves (Melia azedarach L.) and Petai Cina seeds (Leucaena leucocephala L.), (3β,24R,24'R)-fucosterol epoxide was one of several compounds identified in both extracts via Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). researchgate.net Subsequent in silico (computational) analysis of the constituents predicted that other compounds within these extracts, such as trans-p-Coumaraldehyde, L-alanine, and 3-Buten-1-amine, exhibited strong potential for α-glucosidase inhibitory activity. researchgate.net The study did not, however, report a predicted inhibitory activity for (3β,24R,24'R)-fucosterol epoxide itself.

Currently, there is a lack of available scientific studies detailing the direct interaction of (3β,24R,24'R)-fucosterol epoxide with nuclear receptors, including the Liver X Receptor beta (LXRβ). While other phytosterols (B1254722) and derivatives of fucosterol (B1670223) have been investigated for such activities, specific data for the epoxide are not present in the reviewed literature. researchgate.net

Research specifically investigating the influence of (3β,24R,24'R)-fucosterol epoxide on key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in cellular models, is not available in the current body of scientific literature. The anti-inflammatory properties of its parent compound, fucosterol, have been documented, but these findings cannot be directly attributed to the epoxide derivative without specific experimental evidence.

The impact of (3β,24R,24'R)-fucosterol epoxide on oxidative stress has been suggested in a study involving an animal model. In an investigation into the protective effects of sea cucumber (Holothuria scabra) extract against induced hepatocellular carcinoma in rats, a significant decrease in malondialdehyde (MDA) levels, a key indicator of lipid peroxidation and oxidative stress, was observed. researchgate.net The study's molecular docking predictions identified (3β,24R,24'R)-fucosterol epoxide as a promising bioactive compound within the extract due to its predicted ability to inhibit AKT. researchgate.net The authors suggest that the capacity of the extract to alter cellular signaling pathways and reduce markers of oxidative stress highlights its therapeutic potential. researchgate.net However, direct studies on the effect of the isolated epoxide on antioxidative enzyme systems in cellular models have not been reported.

Effects on Cellular Processes (in vitro Cell Models)

Research into the effects of (3β,24R,24'R)-fucosterol epoxide on specific cellular processes includes its metabolism by insect cells and its predicted role in modulating cell signaling.

One of the key cellular processes studied in vitro is the enzymatic processing of this compound. An assay was developed to measure the activity of fucosterol epoxide lyase, an enzyme that metabolizes the epoxide, in homogenates of midgut tissue from the larval tobacco hornworm (Manduca sexta). researchgate.net This study demonstrated that the enzyme has optimal activity at pH 7.4 and a temperature of 37°C. Furthermore, the research revealed a high degree of stereospecificity, with the enzyme metabolizing the (24R,28R)-diastereomer of fucosterol epoxide at a rate at least 100 times greater than that of the (24S,28S)-isomer. researchgate.net

Additionally, the predicted strong inhibitory effect on the AKT protein, a central kinase in multiple signaling pathways, suggests a potential role for (3β,24R,24'R)-fucosterol epoxide in regulating fundamental cellular processes such as cell survival, proliferation, and metabolism. researchgate.net

Regulation of Cell Proliferation and Apoptosis

(3β,24R,24'R)-Fucosterol epoxide has been identified as a bioactive compound with the potential to regulate critical cellular processes such as proliferation and programmed cell death (apoptosis). Research indicates that its mechanism of action may involve the modulation of key signaling pathways that govern cell fate.

One of the primary targets of (3β,24R,24'R)-fucosterol epoxide is the Akt signaling pathway. researchgate.net Molecular docking studies have predicted that this compound can effectively inhibit Akt, a serine/threonine kinase that plays a central role in promoting cell survival and proliferation. researchgate.net This prediction was substantiated by in vivo experiments where an extract containing (3β,24R,24'R)-fucosterol epoxide led to a significant decrease in serum levels of Akt. researchgate.net The inhibition of Akt phosphorylation is a key strategy for inducing apoptosis, as it can disrupt the downstream signaling that suppresses cell death machinery. researchgate.net

Conversely, some studies have shown that fucosterol derivatives can promote cell proliferation in specific contexts. For instance, a mixture containing 24R,28R- and 24S,28R-epoxy-24-ethylcholesterol, which is structurally related to (3β,24R,24'R)-fucosterol epoxide, was found to stimulate the proliferation of MG63 human osteosarcoma cells. researchgate.net This suggests that the effect of this sterol on cell proliferation may be cell-type specific or dependent on the particular isomeric form of the compound.

Further research has pointed towards the involvement of this compound in apoptotic pathways through the modulation of proteins like p53 and caspases, although direct evidence is still emerging. uad.ac.id The parent compound, fucosterol, is also known for its anti-cancer properties, which are often linked to the induction of apoptosis. researchgate.net

Table 1: Research Findings on the Regulation of Cell Proliferation and Apoptosis by (3β,24R,24'R)-Fucosterol Epoxide and Related Compounds

| Research Finding | Target/Pathway | Organism/Cell Line | Reference |

|---|---|---|---|

| Predicted to be a remarkable AKT inhibitor. | Akt signaling pathway | In silico / Rat model | researchgate.net |

| Significantly reduced serum levels of Akt. | Akt | Rat | researchgate.net |

| A mixture of related epoxides exhibited proliferation activity. | Unknown | MG63 osteosarcoma cells | researchgate.net |

Modulation of Lipid Metabolism

(3β,24R,24'R)-Fucosterol epoxide is implicated in the complex regulation of lipid metabolism, particularly in the pathways governing sterol synthesis. Its role as an intermediate in the conversion of plant sterols to cholesterol in certain organisms underscores its significance in lipid biochemistry.

In phytophagous insects, which cannot synthesize cholesterol de novo, (3β,24R,24'R)-fucosterol epoxide is a crucial intermediate in the metabolic pathway that converts β-sitosterol, a common plant sterol, into cholesterol. nih.govscilit.com This conversion is essential for the insects' growth and development, as cholesterol is a precursor for vital hormones like ecdysone. scilit.com The transformation of fucosterol to its epoxide form is a key step in this dealkylation process. nih.gov

Furthermore, studies on extracts containing (3β,24R,24'R)-fucosterol epoxide have shown effects on genes that are central to lipid metabolism. For example, research has indicated that such extracts can lead to the downregulation of the Srebp1 gene. researchgate.net Sterol Regulatory Element-Binding Protein 1 (SREBP-1) is a major transcription factor that controls the expression of genes involved in fatty acid and cholesterol synthesis. researchgate.net Its downregulation suggests a potential mechanism by which (3β,24R,24'R)-fucosterol epoxide could contribute to the regulation of lipid homeostasis. The parent compound, fucosterol, has also been noted for its ability to regulate lipid generation, further supporting the role of this class of sterols in metabolic control. researchgate.net

Table 2: Research Findings on the Modulation of Lipid Metabolism by (3β,24R,24'R)-Fucosterol Epoxide

| Research Finding | Target/Pathway | Organism | Reference |

|---|---|---|---|

| An intermediate in the conversion of β-sitosterol to cholesterol. | Sterol dealkylation | Locusta migratoria (Locust), Bombyx mori (Silkworm) | nih.govscilit.com |

Influence on Cell Membrane Dynamics and Fluidity

As a sterol lipid, (3β,24R,24'R)-fucosterol epoxide is an integral component of cellular membranes and plays a role in modulating their physical properties. nih.gov Sterols are well-established regulators of membrane dynamics, maintaining the appropriate fluidity and order required for essential cellular functions. nih.govmdpi.com

The fundamental role of sterols like cholesterol in mammalian cells is to insert into the phospholipid bilayer, where they have a dual effect. mdpi.com At physiological temperatures, they decrease membrane fluidity and increase the mechanical strength of the membrane, a process often referred to as the "ordering effect." nih.gov This helps to maintain membrane integrity and organize membrane domains, such as lipid rafts, which are crucial for signal transduction and protein trafficking.

Plant sterols, or phytosterols, to which (3β,24R,24'R)-fucosterol epoxide belongs, perform similar functions in plant and other eukaryotic cells. science.gov They are capable of modulating membrane fluidity in response to environmental changes, such as temperature fluctuations, thereby protecting the cell from stress. nih.gov The specific structure of (3β,24R,24'R)-fucosterol epoxide, with its rigid steroid nucleus and flexible side chain, allows it to interact with the acyl chains of phospholipids, influencing their packing and motion. While direct studies on the specific effects of (3β,24R,24'R)-fucosterol epoxide on membrane dynamics are limited, its structural similarity to other well-characterized sterols strongly suggests its participation in the regulation of membrane fluidity and the formation of specialized membrane domains. nih.govnih.gov

Sterol-Mediated Growth and Development in Non-Human Organisms

(3β,24R,24'R)-Fucosterol epoxide plays a vital role in the life cycles of various non-human organisms, particularly those that rely on dietary sterols for their development. Its function as a key metabolic intermediate is well-documented in several insect species.

Insects such as the locust (Locusta migratoria) and the silkworm (Bombyx mori) utilize (3β,24R,24'R)-fucosterol epoxide to convert ingested plant sterols, like sitosterol (B1666911), into cholesterol. nih.govscilit.com This process is indispensable as cholesterol is a precursor to ecdysteroids, the molting hormones that govern insect development, metamorphosis, and reproduction. scilit.com The presence of (3β,24R,24'R)-fucosterol epoxide has been confirmed in Bombyx mori. nih.gov

Beyond its metabolic role in insects, this compound has been identified in the phytochemical profile of plant extracts that exhibit biological activity towards other organisms. For instance, it was detected in extracts from cajuput seedling roots, which were found to have termite attractant properties. woodj.org This suggests a potential role for the compound in plant-insect interactions. The compound has also been found in various marine invertebrates, where sterol metabolites are thought to have a significant influence on their biology. scilit.comnih.gov

Table 3: Role of (3β,24R,24'R)-Fucosterol Epoxide in Non-Human Organisms

| Organism | Role/Activity | Reference |

|---|---|---|

| Locusta migratoria (Locust) | Intermediate in cholesterol synthesis | nih.govscilit.com |

| Bombyx mori (Silkworm) | Intermediate in cholesterol synthesis | scilit.comnih.gov |

| Termites (Coptotermes sp.) | Component of an attractant plant extract | woodj.org |

Analytical Methodologies for 3β,24r,24 R Fucosterol Epoxide Research

Isolation and Purification Techniques from Natural Sources

The initial step in researching (3β,24R,24'R)-fucosterol epoxide involves its extraction and purification from natural sources, such as marine algae and plants. nih.govwoodj.org

The isolation process typically begins with the extraction of the compound from dried and powdered biological material using various organic solvents. The choice of solvent is critical and is based on polarity to maximize the yield of sterols. Following the initial extraction, the crude extract, which contains a complex mixture of metabolites, undergoes fractionation to separate compounds into groups based on their physicochemical properties. Liquid-liquid partitioning is a common method where the extract is sequentially partitioned with immiscible solvents of increasing polarity. nih.govrasayanjournal.co.in

For instance, an ethanol extract can be diluted with water and then partitioned first against a nonpolar solvent like n-hexane and subsequently against a semi-polar solvent such as ethyl acetate. rasayanjournal.co.in This process segregates compounds, with nonpolar sterols like fucosterol (B1670223) and its epoxides typically concentrating in the less polar fractions.

Table 1: Solvents Used in the Extraction and Fractionation of Fucosterol and its Derivatives

| Stage | Solvent(s) | Purpose | Natural Source Example |

|---|---|---|---|

| Initial Extraction | Ethanol (96%) | Maceration of powdered leaf samples to create a crude extract. rasayanjournal.co.in | Eugenia aqueum Leaves rasayanjournal.co.in |

| Initial Extraction | Methanol, n-hexane | Extraction from dry powder of macroalgae. nih.gov | Marine Macroalgae nih.gov |

| Fractionation | n-Hexane, Ethyl Acetate, Water | Liquid-liquid partitioning to separate compounds by polarity. rasayanjournal.co.in | Eugenia aqueum Ethanolic Extract rasayanjournal.co.in |

Following solvent fractionation, chromatographic techniques are employed for the fine purification of (3β,24R,24'R)-fucosterol epoxide.

Column Chromatography : This is a fundamental technique used for the large-scale separation of the fractionated extracts. Silica gel is a commonly used stationary phase, where a mixture of solvents with increasing polarity is used as the mobile phase to elute compounds based on their affinity to the silica. nih.govsmolecule.com

High-Performance Liquid Chromatography (HPLC) : For higher resolution and final purification, HPLC is the method of choice. It has been successfully used to separate the diastereomeric forms of fucosterol epoxides. researchgate.net In one application, the diastereomeric 24R,28R- and 24S,28S-fucosterol epoxides were separated via HPLC after being converted to their benzoate esters. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) : This advanced technique offers faster separation and higher resolution. It is often coupled with high-resolution mass spectrometry (HRMS) for simultaneous separation and identification of metabolites in complex mixtures. rasayanjournal.co.in

Table 2: Chromatographic Methods for Fucosterol Epoxide Separation

| Technique | Stationary Phase | Mobile Phase Example | Application |

|---|---|---|---|

| Silica Gel Column Chromatography | Silica Gel | Mixture of solvents with increasing polarity. nih.gov | Fractionation of organic extracts. nih.gov |

| HPLC | Normal-phase silica | 2% Ethyl acetate-hexane. researchgate.net | Separation of stereoisomeric benzoate esters of fucosterol epoxide. researchgate.net |

| UHPLC | Not specified | Gradient elution. rasayanjournal.co.in | Metabolite separation prior to mass spectrometry analysis. rasayanjournal.co.in |

Spectroscopic Characterization Methodologies (e.g., NMR, Mass Spectrometry)

Once purified, the definitive identification and structural elucidation of (3β,24R,24'R)-fucosterol epoxide are achieved through spectroscopic methods.

Mass Spectrometry (MS) : Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry, particularly when coupled with chromatography (e.g., UHPLC-Q-Orbitrap HRMS), provides highly accurate mass data. rasayanjournal.co.inkosfaj.org (3β,24R,24'R)-fucosterol epoxide has been identified with a characteristic signal at an m/z of 428. rasayanjournal.co.in The molecular formula has been confirmed as C₂₉H₄₈O₂ with a precise mass of 428.365430770 Da. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the precise three-dimensional structure of organic molecules. ¹H-NMR and ¹³C-NMR analyses provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov For fucosterol epoxides, NMR is used to confirm the stereochemistry of the epoxide ring and the side chain. For example, ¹³C NMR analysis was instrumental in demonstrating the stereospecific conversion of fucosterol epoxide into desmosterol (B1670304) by fucosterol-epoxide lyase. rsc.org

Table 3: Spectroscopic Data for (3β,24R,24'R)-Fucosterol Epoxide

| Method | Type of Information | Key Findings |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Weight & Formula | Molecular Formula: C₂₉H₄₈O₂ nih.gov; Exact Mass: 428.365430770 Da nih.gov; Observed Signal: m/z 428. rasayanjournal.co.in |

| NMR Spectroscopy | Structural Elucidation | ¹H-NMR and ¹³C-NMR are used to determine the complete structure and stereochemistry. nih.govrsc.org |

Enzyme Assay Development and Kinetic Analysis

To understand the biochemical role of (3β,24R,24'R)-fucosterol epoxide, researchers develop enzyme assays to study its interaction with specific enzymes, such as fucosterol-epoxide lyase (EC 4.1.2.33). enzyme-database.org This insect enzyme is involved in the conversion of sitosterol (B1666911) into cholesterol and catalyzes the cleavage of the epoxide to form desmosterol and acetaldehyde. enzyme-database.org

A partition assay was developed to measure the activity of this enzyme in vitro using a synthesized, radiolabeled substrate, [29-³H]fucosterol epoxide. researchgate.net This allows for the rapid and sensitive quantification of enzyme activity. Kinetic studies on homogenates from the midgut of the larval tobacco hornworm (Manduca sexta) established optimal conditions for the enzyme's activity. researchgate.net These analyses revealed that the enzyme is highly stereospecific, metabolizing the (24R,28R)-diastereomer at a rate over 100 times faster than the (24S,28S)-isomer. smolecule.comresearchgate.net Furthermore, enzyme kinetic analyses using Lineweaver-Burk plots have been employed to characterize the inhibitory effects of fucosterol epoxide on other enzymes, such as protein tyrosine phosphatase 1B (PTP1B), where it was identified as a noncompetitive inhibitor. researchgate.net

Table 4: Enzyme Assay and Kinetic Parameters for Fucosterol Epoxide Lyase

| Parameter | Details | Finding |

|---|---|---|

| Enzyme | Fucosterol-epoxide lyase | From Manduca sexta (tobacco hornworm) midgut. researchgate.net |

| Substrate | [29-³H]fucosterol epoxide | Synthesized radiolabeled substrate for partition assay. researchgate.net |

| Optimal pH | 7.4 smolecule.comresearchgate.net | In 76 mM phosphate buffer. researchgate.net |

| Optimal Temperature | 37°C smolecule.comresearchgate.net | In phosphate buffer. researchgate.net |

| Kinetic Behavior | Stereospecificity | The (24R,28R)-diastereomer is metabolized >100 times faster than the (24S,28S)-isomer. smolecule.comresearchgate.net |

| Inhibitory Analysis | PTP1B Enzyme | Fucosterol epoxide showed noncompetitive inhibitory activity against PTP1B. researchgate.net |

Computational and In Silico Modeling Approaches (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing the interaction between (3β,24R,24'R)-fucosterol epoxide and its protein targets at a molecular level. These in silico approaches complement experimental data by providing insights into binding affinities and specific intermolecular interactions.

Molecular docking studies have predicted that (3β,24R,24'R)-fucosterol epoxide is a promising inhibitor of the Akt protein, a key enzyme in cancer cell proliferation pathways. ajchem-a.comajchem-a.com The simulations revealed a strong binding affinity, with a calculated binding energy of -10.58 kcal/mol. ajchem-a.comresearchgate.net The model suggested that the compound forms three hydrogen bonds within the active site of Akt, indicating a stable interaction. ajchem-a.com In other research, docking simulations were used to visualize the binding of fucosterol epoxide isomers within the catalytic and allosteric sites of Protein Tyrosine Phosphatase 1B (PTP1B), a target in diabetes research, helping to explain its inhibitory activity. researchgate.net

Table 5: Molecular Docking Studies of (3β,24R,24'R)-Fucosterol Epoxide

| Protein Target | Software/Method | Predicted Binding Energy | Key Interactions |

|---|---|---|---|

| Akt Protein | Molecular Docking | -10.58 kcal/mol ajchem-a.comajchem-a.comresearchgate.net | Three hydrogen bond interactions with the active site. ajchem-a.com |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Automated Docking Simulation | Not specified | Visualization of binding in catalytic and allosteric pockets. researchgate.net |

Advanced Research Perspectives and Future Directions

Elucidation of Undiscovered Metabolic Fates and Enzymatic Pathways

While the conversion of fucosterol (B1670223) to its epoxide is a known step in the metabolic pathway of certain insects, the complete picture of its metabolic fate remains largely uncharted, particularly in other organisms. In phytophagous insects, (3β,24R,24'R)-fucosterol epoxide is a crucial intermediate in the conversion of dietary phytosterols (B1254722), such as sitosterol (B1666911), into cholesterol. researchgate.net This process is catalyzed by the enzyme fucosterol epoxide lyase, which cleaves the epoxide to form desmosterol (B1670304), a direct precursor to cholesterol. researchgate.net

However, the existence and nature of enzymatic pathways that metabolize this epoxide in other biological contexts, such as in marine organisms where fucosterol is abundant, are yet to be discovered. nih.govresearchgate.net Future research will likely focus on identifying and characterizing novel enzymes and metabolic pathways that utilize (3β,24R,24'R)-fucosterol epoxide as a substrate, potentially revealing new biological roles for this compound. The study of sterol biosynthesis in various organisms, from algae to invertebrates, provides a framework for hypothesizing potential metabolic transformations. researchgate.net

Comprehensive Structure-Activity Relationship Studies for Mechanistic Insights

Preliminary studies have hinted at the intriguing bioactivities of (3β,24R,24'R)-fucosterol epoxide and its parent compound, fucosterol. Fucosterol has been identified as a dual agonist for Liver X Receptors (LXRα and LXRβ), which are key regulators of cholesterol homeostasis. nih.gov This suggests that its epoxide derivative may also possess modulatory activity at these nuclear receptors.

Furthermore, a recent in silico study highlighted the potential of (3β,24R,24'R)-fucosterol epoxide as an inhibitor of the protein kinase Akt, a crucial node in cell signaling pathways related to cell survival and proliferation. researchgate.net Molecular docking predictions revealed a significant binding energy of -10.58 kcal/mol for the epoxide with Akt. researchgate.net

These initial findings underscore the need for comprehensive structure-activity relationship (SAR) studies. By synthesizing and testing a variety of analogues of (3β,24R,24'R)-fucosterol epoxide with modifications at the epoxide ring, the sterol nucleus, and the side chain, researchers can systematically probe the structural requirements for its biological activities. Such studies will be instrumental in understanding the mechanistic details of its interaction with targets like LXR and Akt and could pave the way for the design of more potent and selective modulators.

Exploration of Stereochemical Determinants in Biological Recognition and Activity

Stereochemistry plays a pivotal role in the biological activity of many natural products, and (3β,24R,24'R)-fucosterol epoxide is no exception. A key study on the fucosterol epoxide lyase from the tobacco hornworm (Manduca sexta) revealed a dramatic difference in the metabolic rate of the diastereomers of fucosterol epoxide. The (24R,28R) diastereomer was metabolized at a rate at least 100 times faster than the (24S,28S) isomer. researchgate.net

This pronounced stereoselectivity strongly indicates that the precise three-dimensional arrangement of the epoxide ring and the surrounding substituents is critical for its recognition and processing by the enzyme. Future research will likely employ techniques such as X-ray crystallography and molecular modeling to elucidate the structural basis of this recognition. Understanding how the active site of fucosterol epoxide lyase accommodates the (24R,28R) isomer while excluding the (24S,28S) isomer will provide fundamental insights into the principles of enzyme-substrate specificity. These investigations could also guide the design of stereospecific inhibitors of this enzyme for potential applications in pest control. The study of other stereospecific enzyme-substrate interactions, such as that of fucosyltransferase 8, can serve as a model for understanding these determinants. nih.gov

Development of Novel Synthetic Routes for Stereospecific (3β,24R,24'R)-Fucosterol Epoxide and Analogues

The advancement of research into the biological functions of (3β,24R,24'R)-fucosterol epoxide and its analogues is intrinsically linked to the availability of these compounds in sufficient quantities and with high stereochemical purity. While methods for the synthesis of labeled fucosterol epoxides for use in enzyme assays have been developed, there is a continuous need for novel and efficient synthetic routes. researchgate.net

Future synthetic efforts will likely focus on the development of stereospecific methods for the epoxidation of fucosterol and the synthesis of a diverse library of analogues. This could involve the use of modern catalytic asymmetric epoxidation methods and the exploration of novel starting materials and reaction pathways. researchgate.netresearchgate.net For instance, the synthesis of new secosteroids from fucosterol has been reported, demonstrating the versatility of this sterol as a synthetic precursor. mdpi.com General epoxide-based synthetic approaches, which have been successfully applied to other complex natural products, could also be adapted for the synthesis of fucosterol epoxide derivatives. mdpi.comresearchgate.net The development of robust and scalable synthetic strategies will be crucial for facilitating further biological evaluation and unlocking the therapeutic potential of this class of compounds.

Integration of Omics Technologies (e.g., Sterolomics) to Map Metabolic Networks

The advent of "omics" technologies, particularly metabolomics and the specialized sub-field of "sterolomics," offers powerful tools to investigate the complex metabolic networks in which (3β,24R,24'R)-fucosterol epoxide is involved. nih.gov Sterolomics, which focuses on the comprehensive analysis of sterols and their metabolites in a biological system, can provide a global snapshot of the metabolic landscape. nih.gov

By employing advanced analytical techniques such as mass spectrometry coupled with chromatographic separation, researchers can identify and quantify a wide range of sterol metabolites, including fucosterol epoxide and its potential downstream products. nih.gov This approach can be applied to various organisms and cell types under different physiological or pathological conditions to map the metabolic pathways connected to (3β,24R,24'R)-fucosterol epoxide. The integration of sterolomics data with other omics data, such as genomics and proteomics, will be essential for building comprehensive models of sterol metabolism and understanding its regulation. Although specific sterolomics studies on (3β,24R,24'R)-fucosterol epoxide are yet to be published, the methodologies are well-established and poised for application in this area.

Investigation of (3β,24R,24'R)-Fucosterol Epoxide's Role in Inter-organismal Interactions

Emerging evidence suggests that (3β,24R,24'R)-fucosterol epoxide may play a role in the chemical communication and defense mechanisms between different organisms. A study on the chemical composition of cajuput seedling root extracts identified (3β,24R,24'R)-fucosterol epoxide as one of the constituents. woodj.org These extracts were found to possess both termite attractant and biopesticidal properties, hinting at a potential ecological role for the epoxide in plant-insect interactions. woodj.org

Furthermore, the study of unusual sterols in marine organisms, such as the defensive sterols of the dinoflagellate Karenia brevis, provides a compelling precedent for the involvement of sterol derivatives in inter-organismal interactions. researchgate.net These unique sterols are thought to deter grazing by marine invertebrates. researchgate.net Future research should focus on directly investigating the allelochemical properties of purified (3β,24R,24'R)-fucosterol epoxide. This would involve bioassays to determine its effects on the behavior, growth, and survival of various insects, microorganisms, and other interacting species. Unraveling the role of this compound in the intricate web of ecological interactions will open up new avenues for understanding chemical ecology and may lead to the development of novel, environmentally friendly pest management strategies.

Q & A

Q. What analytical methods are recommended for quantifying (3β,24R,24'R)-fucosterol epoxide in biological samples?

Methodological Answer: Untargeted metabolomics using ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) is widely employed. Key parameters include:

- Chromatographic separation : Reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile or methanol).

- Ionization mode : Electrospray ionization (ESI) in positive or negative mode, depending on polarity.

- Data processing : Use software like XCMS or MetaboAnalyst for peak alignment, normalization, and statistical analysis (e.g., fold change, p-value thresholds) .

Example Data from Literature:

| Metabolite | Fold Change | p-value | Study Model |

|---|---|---|---|

| (3β,24R,24'R)-fucosterol epoxide | 0.70934 | 0.00632 | High-fat diet mice |

Q. How can researchers confirm the stereochemical identity of (3β,24R,24'R)-fucosterol epoxide?

Methodological Answer:

- Synthetic standards : Compare retention times and fragmentation patterns with commercially available or synthesized stereospecific standards.

- Nuclear Magnetic Resonance (NMR) : Use 2D NMR (e.g., NOESY, HSQC) to resolve C-24 and C-24' configurations, as stereochemistry impacts biological activity .

- Enzymatic assays : Validate via fucosterol epoxide lyase (EC 4.1.2.33), which selectively cleaves the 24R,24'R epoxide into desmosterol and acetaldehyde .

Q. What are the primary metabolic pathways involving (3β,24R,24'R)-fucosterol epoxide?

Methodological Answer:

- Enzymatic cleavage : Fucosterol epoxide lyase converts the compound to desmosterol, a cholesterol precursor, and acetaldehyde. Monitor reaction products using GC-MS or LC-MS .

- Oxidative metabolism : Investigate cytochrome P450-mediated oxidation via liver microsomal assays combined with NADPH cofactors.

- Dietary modulation : Study its accumulation in lipid-rich models (e.g., high-fat diet mice) using targeted lipidomics .

Advanced Research Questions

Q. How can contradictory findings about (3β,24R,24'R)-fucosterol epoxide levels in different disease models be resolved?

Methodological Answer: Contradictions may arise from:

- Model specificity : Compare tissue-specific expression of fucosterol epoxide lyase (e.g., hepatic vs. neuronal).

- Dose-response relationships : Conduct in vitro dose-ranging studies to identify thresholds for metabolic saturation.

- Analytical variability : Validate results using orthogonal methods (e.g., NMR vs. LC-MS) and inter-laboratory reproducibility tests .

Example Conflict:

In high-fat diet mice, the compound is downregulated (fold change: 0.71), while in progeria models, it is detected in aging-related metabolomic profiles. This suggests tissue- or disease-specific regulatory mechanisms .

Q. What experimental designs are optimal for studying the role of (3β,24R,24'R)-fucosterol epoxide in cellular aging?

Methodological Answer:

- Progeria models : Use Hutchinson-Gilford progeria syndrome (HGPS) cell lines to correlate compound levels with senescence markers (e.g., β-galactosidase).

- Knockout/knockdown studies : Silence fucosterol epoxide lyase to assess downstream effects on desmosterol synthesis and membrane integrity.

- Multi-omics integration : Combine metabolomics with transcriptomics (RNA-seq) to identify regulatory networks linking epoxide metabolism to aging pathways .

Q. How does stereochemistry at C-24/C-24' influence the biological activity of (3β,24R,24'R)-fucosterol epoxide?

Methodological Answer:

- Stereoisomer synthesis : Prepare 24R,24'S and 24S,24'R epoxides via chiral auxiliaries or enzymatic resolution .

- Activity assays : Compare isomers in lipid raft formation assays (desmosterol-dependent) or inflammation models (acetaldehyde-mediated).

- Molecular docking : Predict binding affinities to sterol-binding proteins (e.g., NPC1) using computational tools .

Q. Can (3β,24R,24'R)-fucosterol epoxide serve as a biomarker for food authenticity or disease diagnosis?

Methodological Answer:

- Food authentication : Use LC-HRMS with OPLS-DA to differentiate meat sources based on VIP scores >1. For example, it is a marker in beef vs. pork meatball analysis .

- Disease biomarkers : Correlate serum levels with clinical parameters (e.g., lipid profiles in familial hypercholesterolemia) using ROC curve analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.